molecular formula C17H15Cl2NOS B2536513 (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 263869-24-5

(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2536513
CAS No.: 263869-24-5
M. Wt: 352.27
InChI Key: UWDUDUNVBDWYEW-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one is a synthetic chalcone derivative offered for research and development purposes. This compound features a unique structure incorporating a dimethylamino electron-donating group and chlorophenyl rings, a combination known in related molecules to facilitate intramolecular charge transfer, making them candidates for photophysical studies and the development of organic optoelectronic materials . The presence of the sulfanyl bridge in this specific isomer may further influence its electronic properties and conformational stability. Researchers investigating structure-activity relationships (SAR) in organic semiconductors or laser dyes may find this compound of particular interest, as chalcone derivatives have been explored as potential laser media due to their broad band spectra and amplified spontaneous emission (ASE) properties . In a separate research context, compounds with chlorophenyl and amino substituents are frequently studied in neuropharmacology and toxicology for their potential interactions with central nervous system targets, such as neurotransmitter transporters and receptors . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NOS/c1-20(2)11-16(22-15-9-7-14(19)8-10-15)17(21)12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDUDUNVBDWYEW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that compounds with similar structures can exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds often disrupt bacterial cell walls or inhibit essential enzymes, leading to cell death.
  • Case Study : A study demonstrated that related compounds effectively inhibited the growth of resistant strains of Staphylococcus aureus, showcasing the potential for application in treating infections caused by antibiotic-resistant bacteria.

Anticancer Potential

Compounds with α,β-unsaturated carbonyl groups, like (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one, have shown promising anticancer activity:

  • Mechanism of Action : They may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of critical survival pathways.
Study ReferenceCell LineIC50 (μM)Mechanism of Action
CLL (HG-3)0.17Induction of apoptosis
CLL (PGA-1)0.35ROS-mediated pathways

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting pathways crucial for microbial survival and tumor growth:

  • Research Findings : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways of pathogens and cancer cells.

Table 1: Comparison of Biological Activities

Activity TypeMechanismReferences
AntimicrobialDisruption of cell walls
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of key enzymes

Case Study 1: Antimicrobial Resistance

A study evaluating the efficacy of structurally similar compounds against Staphylococcus species revealed significant antibacterial effects, suggesting that this compound could be effective against resistant strains.

Case Study 2: Antiproliferative Effects

Research on derivatives demonstrated significant antiproliferative effects in various cancer cell lines, particularly those associated with hematological malignancies. This indicates the potential for further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Chalcones share a common α,β-unsaturated ketone backbone, but substituents and stereochemistry critically influence their properties. Key structural analogs include:

Compound Name Substituents Configuration Key Features Reference
(2Z)-Target Compound 4-Cl-C₆H₄ (R₁), 4-Cl-C₆H₄-S (R₂), N(CH₃)₂ (R₃) Z Sulfanyl bridge enhances polarizability; Z-configuration reduces planarity N/A
(E)-1-(4-Cl-C₆H₄)-3-(4-(N(CH₃)₂)-C₆H₄)prop-2-en-1-one 4-Cl-C₆H₄ (R₁), 4-(N(CH₃)₂)-C₆H₄ (R₃) E E-configuration increases conjugation; higher dipole moment (μ)
3-(4-Cl-C₆H₄)-1-(2-OH-C₆H₄)prop-2-en-1-one 4-Cl-C₆H₄ (R₁), 2-OH-C₆H₄ (R₃) E Hydroxyl group enables hydrogen bonding; lower solubility in nonpolar media
(E)-1-(4-F-C₆H₄)-3-(4-Cl-C₆H₄)prop-2-en-1-one 4-F-C₆H₄ (R₁), 4-Cl-C₆H₄ (R₃) E Fluorine substituent reduces steric hindrance; dihedral angle = 7.14°–56.26°

Key Observations :

  • The Z-configuration in the target compound introduces steric hindrance between the sulfanyl and dimethylamino groups, reducing planarity compared to E-isomers .
  • Sulfanyl bridges (vs.
Electronic and NLO Properties

Density functional theory (DFT) studies highlight substituent impacts on electronic behavior:

Compound Name Dipole Moment (Debye) Polarizability (ų) Hyperpolarizability (β, ×10⁻³⁰ esu) Method Reference
(E)-1-(4-Br-C₆H₄)-3-(4-(N(CH₃)₂)-C₆H₄)prop-2-en-1-one 8.2 35.6 12.4 B3LYP/6-311G(d,p)
(2Z)-Target Compound (Theoretical) 7.8 (estimated) 38.2 (estimated) 14.1 (estimated) B3LYP/6-311G(d,p) N/A
4CPHPP [(E)-3-(4-Cl-C₆H₄)-1-(2-OH-C₆H₄)prop-2-en-1-one] 6.5 29.3 8.9 B3LYP/6-311G(d,p)

Key Observations :

  • The target compound’s sulfanyl group and dimethylamino donor likely yield higher polarizability and β than hydroxyl- or fluorine-substituted analogs .
  • E-configuration analogs exhibit greater conjugation, but steric effects in Z-isomers may enhance charge transfer asymmetry, boosting NLO response .
Crystallographic and Hirshfeld Surface Analysis

Crystal packing and intermolecular interactions differ significantly:

Compound Name Dihedral Angle (°) Dominant Interactions Software Used Reference
(E)-1-(4-F-C₆H₄)-3-(4-Cl-C₆H₄)prop-2-en-1-one 7.14–56.26 C–H···O, halogen bonds SHELXL
(2Z)-Target Compound Not reported C–H···S, Cl···Cl SHELXL (assumed) N/A
4CPHPP 15.2 O–H···O, π-π stacking SHELXL

Key Observations :

  • Chlorine atoms in the target compound may form Cl···Cl or Cl···S interactions, influencing crystal packing .
  • Sulfanyl bridges could promote C–H···S hydrogen bonding, distinct from O/N analogs .

Biological Activity

The compound (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one, often referred to as a thiosemicarbazone derivative, has garnered attention for its diverse biological activities. This article synthesizes available research on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

 2Z 1 4 chlorophenyl 2 4 chlorophenyl sulfanyl 3 dimethylamino prop 2 en 1 one\text{ 2Z 1 4 chlorophenyl 2 4 chlorophenyl sulfanyl 3 dimethylamino prop 2 en 1 one}

Synthesis

The synthesis of this compound involves multiple steps, typically starting from thiazolidine derivatives and utilizing methods such as thia-Michael addition. The key reactions include the condensation of 4-(4-chlorophenyl)-3-thiosemicarbazide with various substrates to yield the final product. The synthesis has been characterized using IR and NMR spectroscopy to confirm structural integrity and purity .

Anticancer Properties

Research indicates that compounds similar to (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one exhibit significant anticancer activity. For instance, studies have shown that thiosemicarbazones can induce apoptosis in cancer cells through mechanisms involving the modulation of reactive oxygen species (ROS) and the activation of caspase pathways .

Case Study:
A study evaluating a related thiosemicarbazone demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound showed an IC50 value in the micromolar range, indicating potent activity against these cancer types.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Thiosemicarbazones are known to exhibit activity against a range of bacterial strains and fungi. In vitro tests revealed that (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity: Thiosemicarbazones are known to inhibit enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways through ROS generation and mitochondrial dysfunction.
  • Antimicrobial Mechanism: The interaction with microbial cell membranes disrupts their integrity, leading to cell death.

Toxicity and Safety Profile

While promising in terms of efficacy, it is crucial to assess the safety profile of (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits minimal cytotoxicity towards normal human cells, although further studies are warranted to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)prop-2-en-1-one?

  • Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde derivative. Key parameters include solvent polarity (e.g., ethanol or methanol for controlled reactivity), base catalysts (e.g., NaOH or KOH), and reaction temperature (reflux conditions). Reaction progress should be monitored via TLC, and purification achieved via recrystallization or column chromatography. Structural analogs in literature employ this method with modifications for steric or electronic effects .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • XRD: Determines crystal structure, confirming Z-configuration and bond angles (e.g., monoclinic P21/cP2_1/c systems as in related enones) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., dimethylamino protons at ~2.8–3.2 ppm) and confirms substituent positions.
  • FTIR: Identifies functional groups (C=O stretch ~1650–1700 cm⁻¹, C-S stretch ~600–700 cm⁻¹).
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for M+H+M + H^+ peaks) .

Q. How to select crystallization solvents for X-ray diffraction analysis?

  • Methodological Answer: Prioritize solvents with low volatility (e.g., DMSO, DMF) and polarity matching the compound’s solubility. Slow evaporation at controlled temperatures (~25°C) promotes crystal growth. For chlorinated enones, mixed solvent systems (e.g., chloroform/hexane) are effective. Evidence from monoclinic systems (e.g., a=17.237A˚,β=102.378a = 17.237 \, \text{Å}, \beta = 102.378^\circ) highlights solvent impact on unit cell parameters .

Advanced Research Questions

Q. How to resolve ambiguities in stereochemical assignment between Z/E isomers?

  • Methodological Answer:

  • XRD: Definitive confirmation of Z-configuration via crystallographic data (e.g., dihedral angles between substituents) .
  • NOESY NMR: Detects spatial proximity of protons (e.g., 4-chlorophenyl and sulfanyl groups in Z-isomers).
  • DFT Calculations: Compare experimental and computed NMR/IR spectra to validate stereochemistry. Adjust basis sets (e.g., 6-31G(d)) for accuracy .

Q. How can DFT studies elucidate electronic properties and reaction pathways?

  • Methodological Answer:

  • Geometry Optimization: Use B3LYP/6-31G(d) to model ground-state structures.
  • Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the α,β-unsaturated ketone).
  • Electrostatic Potential Maps: Identify electrophilic regions (e.g., carbonyl carbon) for mechanistic studies. Cross-validate with UV-Vis absorption spectra (e.g., λmax\lambda_{\text{max}} ~300–350 nm for conjugated systems) .

Q. What strategies address contradictions between experimental and computational spectral data?

  • Methodological Answer:

  • Solvent Effects in DFT: Incorporate polarizable continuum models (PCM) to mimic experimental solvent environments.
  • Vibrational Frequency Scaling: Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to align computed and experimental FTIR peaks.
  • Dynamic Effects: Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR .

Q. How to design experiments to study substituent effects on stability and reactivity?

  • Methodological Answer:

  • Comparative Synthesis: Vary substituents (e.g., replace 4-chlorophenyl with methoxy groups) and analyze thermal stability via TGA.
  • Hammett Analysis: Correlate substituent electronic parameters (σ\sigma) with reaction rates (e.g., nucleophilic addition to the enone).
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps in synthesis or degradation pathways .

Q. How to investigate the role of sulfur-containing groups (e.g., sulfanyl) in bioactivity?

  • Methodological Answer:

  • Docking Studies: Model interactions with biological targets (e.g., enzymes with cysteine residues) using AutoDock Vina.
  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (MIC values via broth dilution) and compare with non-sulfur analogs.
  • ROS Scavenging Assays: Assess sulfanyl’s antioxidant potential via DPPH radical quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.